Decarboxy Fexofenadine-d3
描述
Decarboxy Fexofenadine-d3 (C31H36D3NO2; MW 460.67) is a deuterated analog of Decarboxy Fexofenadine (C31H39NO2; MW 457.65), formed by replacing three hydrogen atoms with deuterium at specific positions . This compound serves as a critical analytical reference standard in pharmaceutical research, particularly for quantifying impurities in fexofenadine formulations using mass spectrometry (MS) or high-performance liquid chromatography (HPLC) . Its deuterated structure enhances detection sensitivity in MS by introducing distinct isotopic patterns, enabling precise differentiation from non-deuterated analogs during impurity profiling .
属性
分子式 |
C₃₁H₃₆D₃NO₂ |
|---|---|
分子量 |
460.67 |
同义词 |
4-(Hydroxydiphenylmethyl)-α-[4-(1-methylethyl)phenyl]-1-piperidinebutanol-d3 |
产品来源 |
United States |
相似化合物的比较
Comparison with Non-Deuterated Decarboxy Fexofenadine
| Parameter | Decarboxy Fexofenadine-d3 | Decarboxy Fexofenadine |
|---|---|---|
| Molecular Formula | C31H36D3NO2 | C31H39NO2 |
| Molecular Weight | 460.67 | 457.65 |
| CAS Number | Not explicitly provided | 185066-37-9 |
| Primary Use | Isotopic internal standard for MS | Non-deuterated impurity reference |
| Detection Sensitivity | Higher (due to deuterium labeling) | Standard sensitivity |
Comparison with Decarboxylated Impurities of Other Pharmaceuticals
A. Cefdinir Decarboxy Open Ring Lactone
- Structure : A mixture of two isomers (a and b) formed via decarboxylation and lactone ring opening in the cephalosporin antibiotic cefdinir .
Analytical Data :
Isomer Retention Time (min) Impurity Limit a 1.62 Sum limit: 1.1% b 1.64 - Role : Monitored to ensure cefdinir formulation stability and safety .
B. Decarboxy Fluoroquinolones (e.g., Gatifloxacin, Ciprofloxacin)
- Structural Basis : Loss of carboxylic acid group from parent antibiotics .
- Application: Used as reference standards for impurity control in fluoroquinolone production .
- Contrast with this compound: Functional Group: Fluoroquinolones retain a ketone and fluorine, unlike fexofenadine’s tertiary amine and carboxylate . Analytical Focus: Fluoroquinolone decarboxy impurities are prioritized for antibiotic efficacy studies, while fexofenadine derivatives focus on antihistamine safety .
Comparison with Other Fexofenadine-Related Impurities
From Pharmaffiliates (2025), key fexofenadine impurities include:
| Compound | Molecular Formula | Molecular Weight | Deuteration Sites |
|---|---|---|---|
| (Decarboxy)-1-Oxo Fexofenadine-d10 | C32H29D10NO3 | 495.72 | 10 deuteriums |
| 1-Dehydroxy-1-dehydro-fexofenadine-d6 | C33H31D6NO3 | 501.69 | 6 deuteriums |
Key Insight : this compound’s three deuterium atoms strike a balance between synthetic feasibility and analytical utility, unlike higher deuteration in analogs like -d10 .
Commercial and Regulatory Context
- Suppliers: Available from vendors like Shanghai Yuanye Bio-Technology (China) and Pharmaffiliates, priced at ~¥2,200/25 mg for non-deuterated forms .
- Regulatory Compliance : USP/NF guidelines (e.g., USP 35) mandate stringent impurity limits for drugs like cefdinir (total impurities ≤3.0%), underscoring the importance of reference standards like this compound .
常见问题
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Decarboxy Fexofenadine-d3 in complex matrices?
- Methodology : Use reversed-phase HPLC or LC-MS with deuterated internal standards for precise quantification. Chromatographic conditions (e.g., C18 columns, mobile phase: acetonitrile/0.1% formic acid) should align with USP guidelines for structurally related compounds like Fexofenadine Hydrochloride . Calibration curves must account for matrix effects, and validation should follow ICH Q2(R1) criteria for linearity, accuracy, and precision.
Q. How can researchers ensure the stability of this compound during experimental storage and handling?
- Methodology : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Store samples at -20°C in amber vials to prevent photodegradation. Monitor degradation products (e.g., open-ring lactones) via impurity profiling, referencing USP protocols for analogous decarboxylated impurities in cephalosporins .
Q. What are the critical parameters for synthesizing this compound with high isotopic purity?
- Methodology : Optimize deuteration using deuterated solvents (e.g., D₂O) and catalysts to minimize protium exchange. Verify isotopic purity via high-resolution mass spectrometry (HRMS) and ²H-NMR, ensuring ≥98% deuterium incorporation at specified positions. Synthesize intermediates under inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve and characterize isomeric impurities in this compound samples?
- Methodology : Employ chiral chromatography (e.g., Chiralpak AD-H column) or supercritical fluid chromatography (SFC) to separate isomers. Confirm structures using circular dichroism (CD) spectroscopy and X-ray crystallography. Cross-reference retention times with spiked standards, as demonstrated in studies of Cefdinir decarboxy lactone isomers .
Q. What experimental strategies address contradictions in this compound pharmacokinetic data across species?
- Methodology : Perform interspecies allometric scaling with correction factors for metabolic enzyme differences (e.g., CYP3A4 vs. CYP2D6 activity). Validate in vitro-in vivo correlations (IVIVC) using hepatocyte assays and microsomal stability tests. Analyze species-specific protein binding via equilibrium dialysis .
Q. How do metabolic pathways of this compound differ in patients with genetic polymorphisms in drug-metabolizing enzymes?
- Methodology : Use genotyped human liver microsomes or recombinant CYP isoforms to map metabolic liabilities. Compare clearance rates in wild-type vs. polymorphic enzymes (e.g., CYP3A5*3/*3). Incorporate population pharmacokinetic modeling to predict variability in clinical cohorts .
Q. What validation criteria are essential for this compound assays in heterogeneous biological samples (e.g., plasma vs. cerebrospinal fluid)?
- Methodology : Validate assays per FDA Bioanalytical Method Validation guidelines, including recovery studies (>85%), matrix effect evaluation (CV <15%), and cross-validation between LC-MS and immunoassay platforms. Use isotopically labeled analogs to correct for ion suppression in MS .
Data Interpretation and Conflict Resolution
Q. How should researchers reconcile discrepancies in this compound receptor binding affinity reported in different studies?
- Methodology : Standardize assay conditions (e.g., buffer pH, temperature) and validate receptor sources (e.g., recombinant vs. native tissues). Apply statistical meta-analysis to aggregate data, adjusting for batch effects and assay sensitivity thresholds. Use surface plasmon resonance (SPR) for kinetic validation .
Q. What computational tools are effective for predicting this compound interactions with non-target proteins?
- Methodology : Utilize molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to screen off-target binding. Validate predictions with thermal shift assays (TSA) and isothermal titration calorimetry (ITC). Cross-reference results with databases like ChEMBL or PubChem .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
